2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-ethanone
Description
2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-ethanone is a nitrogen-containing ketone derivative featuring a pyrrolidine ring substituted with a methoxy group at the 3-position. This compound has been cataloged in synthetic chemistry databases (CAS: 867204-28-2) but is currently listed as discontinued in commercial supplies, suggesting challenges in synthesis, stability, or demand .
Properties
IUPAC Name |
2-amino-1-(3-methoxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-6-2-3-9(5-6)7(10)4-8/h6H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFUOELYCJKPNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243803 | |
| Record name | Ethanone, 2-amino-1-(3-methoxy-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353948-27-2 | |
| Record name | Ethanone, 2-amino-1-(3-methoxy-1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353948-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-amino-1-(3-methoxy-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-pyrrolidine with an amino-ethanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production and can be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between the target compound and its analogs:
Biological Activity
2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-ethanone is a chemical compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an amino group, a methoxy group, and a pyrrolidine moiety, which contribute to its biological interactions. The molecular formula is CHNO, indicating the presence of nitrogen and oxygen functional groups that enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, enhancing its affinity for specific targets.
- Hydrophobic Interactions : The methoxy group facilitates hydrophobic interactions, which can influence binding affinity and specificity for receptors or enzymes.
These interactions suggest that the compound may act as either an inhibitor or activator of specific biochemical pathways, influencing cellular signaling and metabolic processes .
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against several pathogens. The compound exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Pseudomonas aeruginosa | Not significantly active |
Study on Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that this compound had a notable effect on inhibiting the growth of S. aureus and E. coli, demonstrating its potential as an antibacterial agent .
Neurotoxicity Assessment
Another investigation focused on the neurotoxicity profile of related compounds. It was found that certain derivatives exhibited low neurotoxicity against human neuroblastoma cell lines while maintaining significant antibacterial activity, suggesting a favorable therapeutic index for further development .
Research Applications
The compound is being explored for various applications in:
- Drug Development : Due to its promising biological activities, it is being studied as a potential lead compound for developing new antibacterial agents.
- Synthetic Chemistry : It serves as an intermediate in synthesizing more complex molecules with desired biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
